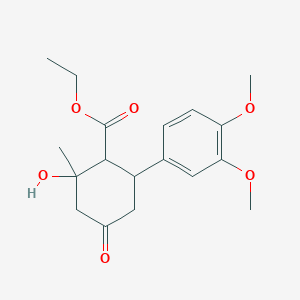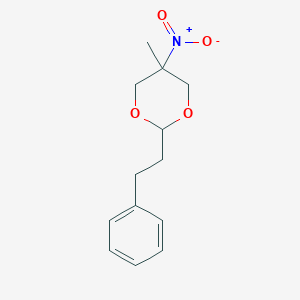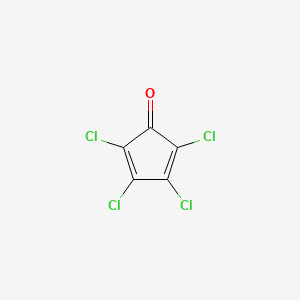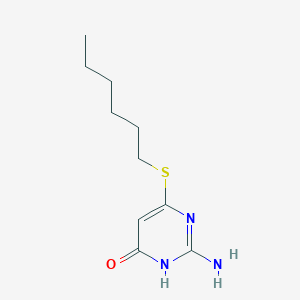![molecular formula C15H8ClNS B14733327 2-Chlorothiochromeno[4,3-b]indole CAS No. 6502-55-2](/img/structure/B14733327.png)
2-Chlorothiochromeno[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothiochromeno[4,3-b]indole is a heterocyclic compound that combines the structural features of both indole and chromene This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole-based cycloaddition reactions are powerful tools in organic synthesis for constructing complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and acyl chlorides.
Cycloaddition: Reagents such as dienes and dipolarophiles are used under conditions that promote concerted bond formation.
Major Products
Electrophilic Substitution: Products include halogenated, alkylated, and acylated derivatives of this compound.
Cycloaddition: Products include polycyclic frameworks and spirocyclic systems.
Scientific Research Applications
2-Chlorothiochromeno[4,3-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chlorothiochromeno[4,3-b]indole can be compared with other indole and chromene derivatives:
Similar Compounds: Indole, chromene, and their various substituted derivatives
Properties
CAS No. |
6502-55-2 |
|---|---|
Molecular Formula |
C15H8ClNS |
Molecular Weight |
269.7 g/mol |
IUPAC Name |
2-chlorothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H8ClNS/c16-9-5-6-14-11(7-9)15-12(8-18-14)10-3-1-2-4-13(10)17-15/h1-8H |
InChI Key |
WADLXFZNSYPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC4=C(C3=N2)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)



![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)



![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)

![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)

